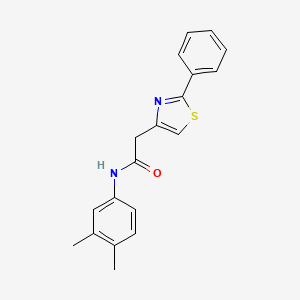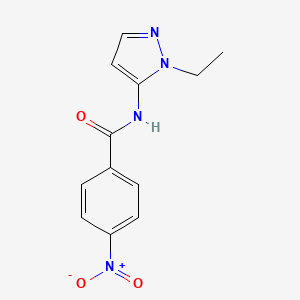![molecular formula C15H22N8O3 B11373408 2-[(6-{[4-(Dimethylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetamide](/img/structure/B11373408.png)
2-[(6-{[4-(Dimethylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-{[4-(Dimethylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetamide is a complex organic compound with a unique structure that includes a triazine ring, a pyridazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4-(Dimethylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazine Ring: This can be achieved through the reaction of cyanuric chloride with dimethylamine and 2-methylpropylamine under controlled conditions.
Formation of the Pyridazine Ring: This involves the reaction of appropriate precursors to form the pyridazine ring, which is then linked to the triazine ring through an ether linkage.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[4-(Dimethylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the triazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-[(6-{[4-(Dimethylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a part of drug development processes.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(6-{[4-(Dimethylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triazine Derivatives: Compounds with similar triazine structures, such as melamine or cyanuric acid.
Pyridazine Derivatives: Compounds with similar pyridazine structures, such as pyridazine itself or its substituted derivatives.
Uniqueness
What sets 2-[(6-{[4-(Dimethylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetamide apart is its unique combination of triazine and pyridazine rings, along with the acetamide group. This unique structure may confer specific properties and reactivity that are not observed in other similar compounds.
Properties
Molecular Formula |
C15H22N8O3 |
|---|---|
Molecular Weight |
362.39 g/mol |
IUPAC Name |
2-[6-[[4-(dimethylamino)-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetamide |
InChI |
InChI=1S/C15H22N8O3/c1-9(2)7-17-13-18-14(23(3)4)20-15(19-13)26-12-6-5-11(21-22-12)25-8-10(16)24/h5-6,9H,7-8H2,1-4H3,(H2,16,24)(H,17,18,19,20) |
InChI Key |
UMAGLQPCQSVZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC(=O)N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide](/img/structure/B11373327.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11373337.png)


![4-chloro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11373360.png)
![N-(3,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11373362.png)
![[4-(3-chlorophenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone](/img/structure/B11373368.png)
![2-(2,4-Dihydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11373369.png)
![4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11373370.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11373382.png)

![(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B11373404.png)
![5-fluoro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11373413.png)
![1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-[4-(prop-2-yn-1-yloxy)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11373416.png)
